molecular formula C40H49BrN6O9S B607408 Faldaprevir CAS No. 801283-95-4

Faldaprevir

カタログ番号 B607408
CAS番号: 801283-95-4
分子量: 869.829
InChIキー: LLGDPTDZOVKFDU-XUHJSTDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Faldaprevir is an experimental drug that was being developed for the treatment of Hepatitis C (HCV). It reached Phase III clinical trials in 2011 but was abandoned by Boehringer-Ingelheim in 2014 due to the availability of better HCV treatments . It is a potent inhibitor of the NS3 enzyme, which is essential for the replication of HCV .


Synthesis Analysis

A large-scale synthesis of Faldaprevir revealed precipitation of an unknown insoluble solid from methanol solutions of the drug substance. The unknown impurity was determined to be a polymer of Faldaprevir . The polymerization was found to occur at the vinyl cyclopropane via a likely free radical initiation mechanism .


Molecular Structure Analysis

Faldaprevir has a complex molecular structure with 5 stereocenters and a molecular weight of 869.83 Da . The structure of the polymeric backbone of Faldaprevir was elucidated using solid-state NMR cross-polarization/magic angle spinning (CP/MAS), cross polarization-polarization inversion, and heteronuclear correlation (HETCOR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Faldaprevir include the precipitation of an unknown insoluble solid from methanol solutions of the drug substance . The unknown impurity was determined to be a polymer of Faldaprevir .


Physical And Chemical Properties Analysis

Faldaprevir has a molecular formula of C40H49BrN6O9S and a molecular weight of 869.82 . It is a small molecule and was investigated for the treatment of Chronic Hepatitis C .

科学的研究の応用

  • Treatment of Chronic Hepatitis C : Faldaprevir, when combined with pegylated interferon alfa-2a and ribavirin, has demonstrated effectiveness in treating patients with chronic genotype-1 hepatitis C infection. Studies have shown consistently high sustained virologic response (SVR) rates with acceptable tolerability and safety at various dose levels (Sulkowski et al., 2013), (Nishiguchi et al., 2014).

  • Effectiveness in Treatment-Naïve Patients : In patients with HCV genotype 1 who have not received prior treatment, Faldaprevir combined with pegylated interferon alfa-2a and ribavirin has shown significant effectiveness. The treatment was particularly effective in achieving maintained rapid virologic response (mRVR) and SVR (Dieterich et al., 2014).

  • Use in Patients Co-Infected with HCV and HIV : Faldaprevir has been effective in treating individuals co-infected with HCV genotype 1 and HIV. It demonstrated high SVR rates in these patients, regardless of faldaprevir dose and background antiretroviral therapy (Dieterich et al., 2015).

  • Viral Resistance Assessment : Research on viral resistance to Faldaprevir during treatment has provided insights into the emergence of resistance mutations and their impact on treatment efficacy (Berger et al., 2013).

  • Pharmacokinetic Studies : Studies have been conducted to understand the pharmacokinetics of Faldaprevir, including its effects on the pharmacokinetics of other drugs like atorvastatin, rosuvastatin, and oral contraceptives. These studies are crucial for understanding potential drug interactions and optimizing treatment regimens (Huang et al., 2017), (Joseph et al., 2015).

Safety And Hazards

Faldaprevir is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . During combustion, Faldaprevir may emit irritant fumes .

特性

IUPAC Name

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGDPTDZOVKFDU-XUHJSTDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49BrN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Faldaprevir

CAS RN

801283-95-4
Record name Faldaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801283-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faldaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Faldaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FALDAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,660
Citations
T Kanda, O Yokosuka, M Omata - International Journal of Molecular …, 2015 - mdpi.com
… in combination with pegylated interferon and ribavirin, and interferon-free treatment with faldaprevir in … The aim of this article is to review these data concerning faldaprevir. Faldaprevir in …
Number of citations: 17 www.mdpi.com
D Joseph, P Rose, N Strelkowa… - The Journal of …, 2015 - Wiley Online Library
… faldaprevir 240 mg and comparable with faldaprevir 120 mg compared to levels before initiation of faldaprevir… of the interaction between faldaprevir and raltegravir was considerably less …
Number of citations: 10 accp1.onlinelibrary.wiley.com
DM Jensen, T Asselah, DT Dieterich, GR Foster… - Hepatology, 2013 - journals.lww.com
Background: Faldaprevir (FDV) is a potent HCV NS3/4A inhibitor. STARTVerso (SV) 1 (Europe and Japan) and SV2 (North America, South Korea, and Taiwan) assessed FDV plus …
Number of citations: 37 journals.lww.com
T Asselah, P Marcellin - Liver International, 2014 - Wiley Online Library
… antivirals simeprevir, sofosbuvir and faldaprevir in 2014–2015, for … Approval of faldaprevir will follow. These direct‐acting … and safety of simeprevir, faldaprevir and sofosbuvir, to advise …
Number of citations: 72 onlinelibrary.wiley.com
S Zeuzem, V Soriano, T Asselah… - … England Journal of …, 2013 - Mass Medical Soc
… one of five groups: faldaprevir at a dose of … faldaprevir at a dose of 120 mg once daily and deleobuvir at a dose of 600 mg twice daily, plus ribavirin, for 28 weeks (BID28W); or faldaprevir …
Number of citations: 256 www.nejm.org
JK Rockstroh, M Nelson, V Soriano, K Arastéh… - Hepatology, 2013 - journals.lww.com
Background: Faldaprevir (FDV) is a potent, once-daily HCV NS3/4A protease inhibitor. The objective of the STARTVerso4 (SV4) study is to assess efficacy and safety of FDV plus PR, …
Number of citations: 14 journals.lww.com
S Nishiguchi, Y Sakai, M Kuboki… - Liver …, 2014 - Wiley Online Library
… of faldaprevir was carried out using an API 4000, operated in the Selected Reaction Monitoring mode under optimized conditions for detection of faldaprevir ZW and [D7]-faldaprevir ZW …
Number of citations: 23 onlinelibrary.wiley.com
JK Rockstroh, MA Valantin, J Mallolas… - … On Retroviruses And …, 2014 - croiconference.org
0 0 0 0 aOther race includes Asian, American Indian or Alaska Native, Native Hawaiian or other Pacific Islander, and missing data. bCirrhosis was determined by the investigator based …
Number of citations: 6 www.croiconference.org
MS Sulkowski, M Bourliere, JP Bronowicki… - …, 2013 - Wiley Online Library
… faldaprevir would allow sufficient levels of PegIFN and RBV to be achieved prior to the administration of faldaprevir to prevent the possibility of functional faldaprevir … mg faldaprevir was …
Number of citations: 81 aasldpubs.onlinelibrary.wiley.com
DR Nelson, P Andreone, M Colombo, F Calinas… - Hepatology, 2014 - journals.lww.com
Background: The IFN-free, all oral combination of the protease inhibitor FDV 120 mg QD, the non-nucleoside polymerase inhibitor DBV 600 mg BID, and weight-based RBV was …
Number of citations: 2 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。